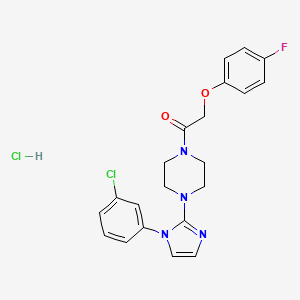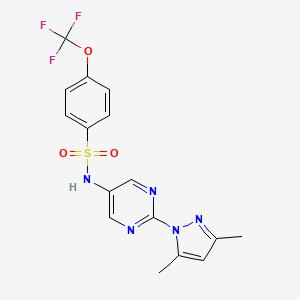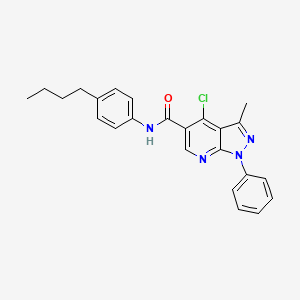
US10272074, Ejemplo 8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C24H23ClN4O and its molecular weight is 418.93. The purity is usually 95%.
BenchChem offers high-quality N-(4-butylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-butylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalizador en reacciones químicas
Este compuesto, al ser un derivado de la piridina, se puede utilizar en la preparación de otros derivados de la piridina . Los nanocatalizadores recuperables magnéticamente se han empleado en reacciones químicas debido a su alta superficie, preparación simple y modificación .
Agente antimicrobiano
Los compuestos de piridina se han destacado por sus excelentes actividades antimicrobianas . Interaccionan con proteínas específicas, definiendo la selectividad antimicrobiana para la molécula diana .
Agente antiviral
Los compuestos de piridina también exhiben actividades antivirales . En el contexto de la pandemia de COVID-19, encontrar nuevos compuestos antivirales es una prioridad en la investigación actual .
Agente antitumoral
Los derivados de la piridina muestran una amplia gama de actividades biológicas, incluidas las propiedades antitumorales . Se pueden utilizar en el desarrollo de nuevas terapias contra el cáncer .
Agente antiinflamatorio
Los compuestos de piridina tienen propiedades antiinflamatorias . Se pueden utilizar en el tratamiento de diversas enfermedades inflamatorias .
Agente anti-Parkinsonismo
Los derivados de la piridina han mostrado actividades anti-Parkinsonismo . Se pueden utilizar en el desarrollo de nuevos tratamientos para la enfermedad de Parkinson .
Inhibidor de la integrasa del VIH-1
Se ha descubierto que los derivados de la piridina inhiben la integrasa del VIH-1 , una enzima que permite que el virus integre su material genético en el ADN de la célula infectada .
Antagonistas del receptor A2A de adenosina
Los derivados de la piridina actúan como antagonistas del receptor A2A de adenosina . Esto los convierte en posibles agentes terapéuticos para diversos trastornos, incluida la enfermedad de Parkinson y el dolor .
Propiedades
IUPAC Name |
N-(4-butylphenyl)-4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O/c1-3-4-8-17-11-13-18(14-12-17)27-24(30)20-15-26-23-21(22(20)25)16(2)28-29(23)19-9-6-5-7-10-19/h5-7,9-15H,3-4,8H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPFGRULMUZZFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CN=C3C(=C2Cl)C(=NN3C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
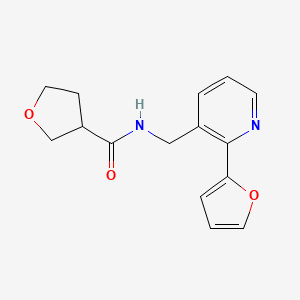
![N-(4-acetylphenyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2551640.png)
![1-Cyclopentyl-3-[3-(furan-3-YL)-3-hydroxypropyl]urea](/img/structure/B2551642.png)
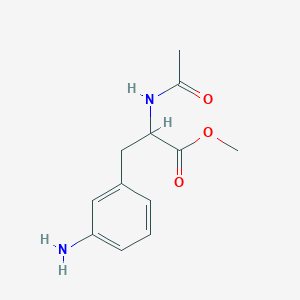


![N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2551647.png)

